L-Luciferin L-Luciferin Ent-Photinus luciferin is a 1,3-thiazolemonocarboxylic acid consisting of 3,5-dihydrothiophene-4-carboxylic acid having a 6-hydroxybenzothiazol-2-yl group at the 2-position. It has a role as a luciferin and an animal metabolite. It is a 1,3-thiazolemonocarboxylic acid, a member of benzothiazoles and an imidothioate. It is a conjugate acid of an ent-Photinus luciferin(1-). It is an enantiomer of a Photinus luciferin.
Brand Name: Vulcanchem
CAS No.: 34500-31-7
VCID: VC3235531
InChI: InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1
SMILES: C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O
Molecular Formula: C11H8N2O3S2
Molecular Weight: 280.3 g/mol

L-Luciferin

CAS No.: 34500-31-7

Cat. No.: VC3235531

Molecular Formula: C11H8N2O3S2

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

L-Luciferin - 34500-31-7

Specification

CAS No. 34500-31-7
Molecular Formula C11H8N2O3S2
Molecular Weight 280.3 g/mol
IUPAC Name (4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1
Standard InChI Key BJGNCJDXODQBOB-ZETCQYMHSA-N
Isomeric SMILES C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O
SMILES C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O
Canonical SMILES C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

L-Luciferin shares the same molecular formula as D-luciferin but differs in stereochemical configuration. The compound features a benzothiazole ring system connected to a thiazoline ring, with the stereocenter located on the thiazoline portion. This structural arrangement is crucial for its interaction with luciferase enzymes and subsequent light-producing capabilities.

Physical and Chemical Properties

L-Luciferin exhibits limited solubility in organic solvents, which presents challenges for synthesis and application . This property has implications for its use in various research contexts and necessitates special considerations during experimental design. The compound participates in oxidation reactions catalyzed by luciferase, resulting in the emission of visible light, albeit with different kinetics compared to D-luciferin.

Comparative Properties

Table 1: Comparative Properties of L-Luciferin and D-Luciferin

PropertyL-LuciferinD-Luciferin
Interaction with LuciferaseCompetitive inhibitor (Ki = 3-4 μM)Primary substrate
Light Production RateSlow increase, stable plateau reached after ~8 minutesRapid reaction kinetics
Light Output (at low enzyme concentrations)Approximately 50% of D-luciferinHigher efficiency
StabilitySubject to degradation over timeMore stable under experimental conditions
Natural OccurrenceNot commonly found in naturePresent in fireflies and other bioluminescent beetles

Biochemical Interactions

Interaction with Luciferase Enzyme

L-Luciferin acts as a competitive inhibitor of firefly luciferase with an inhibition constant (Ki) ranging from 3 to 4 μM. This competitive inhibition occurs because L-luciferin can bind to the same active site as D-luciferin but leads to less efficient light production. The interaction between L-luciferin and luciferase demonstrates the enzyme's stereoselectivity, providing valuable insights into the structural requirements for optimal bioluminescent reactions.

Reaction Kinetics

When L-luciferin reacts with luciferase, light production increases slowly, reaching a stable plateau with a maximal half-time of approximately 8 minutes. This kinetic profile contrasts with the more rapid reaction observed with D-luciferin. At low enzyme concentrations, the light output from L-luciferin is approximately half that produced by D-luciferin under comparable conditions, indicating lower reaction efficiency with the L-stereoisomer.

Effect of Inorganic Pyrophosphate

Research indicates that the addition of inorganic pyrophosphate (PPi) can stimulate light production from L-luciferin when luciferase is pre-mixed with inorganic pyrophosphatase (PPi-ase). This phenomenon suggests that PPi may induce a racemization of enzyme-bound L-luciferyl adenylate, thereby enhancing the enzymatic reaction. This effect potentially allows for repeated flashes of light upon subsequent additions of PPi, demonstrating a unique aspect of L-luciferin's biochemical behavior.

Bioluminescence Mechanism

Energetics and Light Emission

The bioluminescence reaction involving L-luciferin is generally less energetically efficient compared to D-luciferin. The quantum yield (the ratio of photons emitted to molecules reacted) is lower for L-luciferin, resulting in reduced light intensity. This difference in efficiency can be attributed to the stereochemical mismatch between L-luciferin and the active site of luciferase, which evolved to preferentially accommodate the D-isomer.

Factors Affecting Luminescence

Table 2: Factors Influencing L-Luciferin Bioluminescence

FactorEffect on LuminescenceMechanism
Inorganic Pyrophosphate (PPi)Enhances light productionPossible racemization of enzyme-bound L-luciferyl adenylate
Enzyme ConcentrationProportional relationship with light intensityHigher enzyme concentration increases reaction rate
TemperatureAffects reaction kineticsInfluences enzyme activity and reaction rate
pHAlters reaction efficiencyAffects enzyme conformation and substrate binding
Oxygen AvailabilityRequired for oxidation reactionEssential substrate for the bioluminescent reaction
ATP ConcentrationNecessary cofactorRequired for formation of luciferyl adenylate intermediate

Synthesis Methods

Synthesis Pathway Steps

Table 3: Proposed Steps in Biomimetic L-Luciferin Synthesis

StepProcessIntermediate Formed
1Conjugate additionDihydroquinone (compound 16)
2Oxidative cyclizationBenzothiazole aldehyde (compound 17)
3CondensationThiazolidine (compound 18)
4DehydrogenationL-luciferin

Challenges in Synthesis

Research Applications

Enzymatic Studies

L-Luciferin serves as a valuable tool in studying the stereoselectivity and substrate specificity of luciferase enzymes. Its role as a competitive inhibitor provides opportunities to investigate enzyme kinetics and inhibition mechanisms. Researchers can utilize the compound to explore the structural requirements for efficient bioluminescent reactions and develop modified luciferins with enhanced properties.

Imaging Applications

While L-luciferin itself may have limited direct applications in imaging due to its lower light emission efficiency compared to D-luciferin, the principles learned from studying its properties contribute to the development of advanced imaging techniques. Molecular transporter conjugates of luciferin derivatives show potential for enhanced solubility in biological fluids and improved ability to enter tissues and cells .

Bioconjugation and Delivery Systems

Research has explored the use of transporter-linker-luciferin conjugate systems, where the release of luciferin can be quantified in real-time in animal models. These systems offer potential applications in drug delivery and imaging, allowing for noninvasive quantification of transporter conjugate uptake and probe release. The development of such systems benefits from understanding the properties and behavior of various luciferin stereoisomers, including L-luciferin.

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